molecular formula C17H11F3N2O3 B3035306 2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile CAS No. 315246-01-6

2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile

Cat. No.: B3035306
CAS No.: 315246-01-6
M. Wt: 348.28 g/mol
InChI Key: WXINMNJLPQYEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile is a pyranopyran carbonitrile derivative featuring a trifluoromethylphenyl substituent at position 2. Its fused bicyclic pyran system, electron-withdrawing trifluoromethyl group, and nitrile functionality make it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c1-8-6-12-14(16(23)24-8)13(10(7-21)15(22)25-12)9-4-2-3-5-11(9)17(18,19)20/h2-6,13H,22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXINMNJLPQYEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3C(F)(F)F)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile (CAS No. 315246-01-6) is a member of the pyrano[3,2-c]pyran family, which is known for its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C17H11F3N2O3
  • Molecular Weight : 348.28 g/mol
  • Structural Features : The compound features a trifluoromethyl group, which enhances its biological activity through various interactions with biological targets.

Biological Activity Overview

The biological activities of This compound have been investigated in several studies. The following sections summarize key findings regarding its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of pyrano compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines:

CompoundCell LineIC50 (μM)
2-amino derivativeMCF-7 (Breast)10.4
4-trifluoromethyl derivativeHek293 (Kidney)9.9

These results suggest that the trifluoromethyl group may contribute to increased potency against cancer cells through enhanced lipophilicity and molecular interactions with cellular targets .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in various diseases:

  • Cholinesterases : Inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were noted, with reported IC50 values indicating moderate potency.
  • Cyclooxygenase (COX) : The compound demonstrated moderate inhibition of COX enzymes, which are crucial in inflammatory processes.

The mechanism of action for this compound appears to involve:

  • Hydrogen Bonding : Interactions between the nitrogen and oxygen atoms in the structure with enzyme active sites.
  • Pi-Pi Stacking : The aromatic rings facilitate stacking interactions with amino acid residues in target proteins .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets at the molecular level. The trifluoromethyl group plays a significant role in enhancing binding affinity due to its electron-withdrawing properties, which stabilize interactions with active site residues .

Study on Antioxidant Activity

In a study focused on antioxidant properties, derivatives of pyrano compounds were tested for their ability to scavenge free radicals. The results indicated that the presence of the trifluoromethyl group significantly improved antioxidant capacity compared to non-fluorinated analogs .

Clinical Implications

The potential clinical implications of this compound are vast, particularly in developing new therapeutic agents for cancer and neurodegenerative diseases. Its ability to inhibit cholinesterases suggests possible applications in treating Alzheimer's disease by enhancing acetylcholine levels .

Comparison with Similar Compounds

Table 1: Key Structural Variations in Pyranopyran Carbonitrile Derivatives

Compound Name Substituent at Position 4 Functional Groups/Modifications Reference
Target Compound 2-(Trifluoromethyl)phenyl -CF₃, -CN, -NH₂ -
2-Amino-4-(3,4,5-trimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile 3,4,5-Trimethoxyphenyl -OCH₃ (electron-donating), -CN, -NH₂
2-Amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile 4-Butoxyphenyl -OCH₂CH₂CH₂CH₃, -CN, -NH₂
2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile Phenyl (chromene fused system) -CN, -NH₂, chromene ring
2-Amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[...]-3-carbonitrile 4-Hydroxyphenyl + pyridinylmethyl -OH, -CN, -NH₂, pyridine moiety

Key Observations :

  • The trifluoromethyl group in the target compound is strongly electron-withdrawing, which may enhance metabolic stability compared to electron-donating groups (e.g., -OCH₃ in or -OH in ).
  • Substituents like pyridinylmethyl () or morpholinylethyl () add hydrogen-bonding or basicity, influencing solubility and intermolecular interactions.

Key Observations :

  • The target compound’s synthesis likely follows the ultrasonic irradiation method described in , which offers moderate yields (72–83%) and rapid reaction times.
  • Chromene derivatives () require additional steps for ring fusion, whereas pyranopyrans are synthesized via one-pot methods.

Physicochemical and Crystallographic Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) IR (C≡N Stretch, cm⁻¹) Crystal System/Space Group Reference
Target Compound Not reported ~2190–2200 (estimated) Likely monoclinic (C2/c) -
2-Amino-4-(3,4,5-trimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile >280 2191 Monoclinic (C2/c)
2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile 256–257 2205 Not reported
2-Amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile Not reported ~2190 Orthorhombic (P2₁2₁2₁)

Key Observations :

  • The C≡N stretch in IR spectra is consistent across analogs (~2190–2205 cm⁻¹), confirming nitrile group presence .
  • Crystal packing varies with substituents: bulky groups like -CF₃ may reduce symmetry compared to methoxy or butoxy derivatives.

Q & A

Q. What synthetic methodologies are most effective for preparing this compound, and how can reaction yields be optimized?

The compound's core pyrano[3,2-c]pyran scaffold can be synthesized via domino reactions or multi-step cyclization strategies. For example, highlights a similar carbonitrile synthesis using Knoevenagel condensation followed by heterocyclization. Key parameters include:

  • Solvent choice (e.g., ethanol or DMF for polar intermediates).
  • Catalysts (e.g., piperidine for Knoevenagel steps).
  • Temperature control (80–120°C for cyclization). Yield optimization may require iterative adjustment of stoichiometry and reaction time .

Q. What spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • IR spectroscopy : To identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=O stretch ~1700 cm⁻¹).
  • NMR : ¹H/¹³C NMR for aromatic protons (δ 6.5–8.5 ppm) and trifluoromethyl group (¹⁹F NMR, δ -60 to -70 ppm).
  • Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ expected at m/z 417.1). provides analogous spectral data for pyrano-pyran derivatives, including fragmentation patterns .

Q. How can purity and crystallinity be ensured post-synthesis?

  • Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to isolate high-purity crystals.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (see for method optimization).
  • Elemental analysis : Validate C, H, N percentages against theoretical values (e.g., C: 63.45%, H: 3.62%, N: 6.71%) .

Advanced Research Questions

Q. What computational approaches predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) can model:

  • Electrostatic potential maps : To identify nucleophilic/electrophilic sites (e.g., cyano group as electron-withdrawing).
  • HOMO-LUMO gaps : Correlate with photophysical behavior (e.g., λmax in UV-Vis spectra). emphasizes linking computational results to experimental data (e.g., X-ray crystallography in ) for validation .

Q. How does the trifluoromethyl group influence intermolecular interactions in solid-state structures?

X-ray crystallography (as in ) reveals:

  • Packing motifs : CF₃ groups often participate in weak C–F···H or π-stacking interactions.
  • Torsional angles : Impact on planarity of the pyran ring system. Compare with non-fluorinated analogs to isolate electronic vs. steric effects .

Q. How can contradictions in reported melting points or spectral data be resolved?

  • Reproduce conditions : Ensure identical instrumentation (e.g., DSC for melting points).
  • Check polymorphism : Use PXRD to detect crystalline phases ( lists mp ranges for related trifluoromethyl compounds).
  • Cross-validate : Compare NMR data with literature (e.g., ’s spectral libraries) .

Q. What strategies address low solubility in biological assays?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) without altering the core scaffold.
  • Co-solvents : Use DMSO/PEG mixtures (<1% v/v to minimize cytotoxicity).
  • Nanoformulation : Lipid-based carriers to enhance bioavailability (refer to ’s separation technologies) .

Methodological Guidance Tables

Parameter Optimized Condition Reference
Cyclization Temperature100°C (DMF, 6 hrs)
HPLC Mobile PhaseAcetonitrile:H₂O (70:30, 0.1% TFA)
DFT Basis SetB3LYP/6-311+G(d,p)
Analytical Data Expected Value Technique
C≡N IR Stretch2195–2210 cm⁻¹IR
¹⁹F NMR Shiftδ -65.3 ppmNMR
HRMS [M+H]+m/z 417.1 (C₂₁H₁₄F₃N₂O₃)MS

Key Considerations for Experimental Design

  • Theoretical Frameworks : Align synthetic routes with heterocyclic chemistry principles ().
  • Data Reproducibility : Document solvent purity, humidity, and heating rates rigorously.
  • Contradiction Analysis : Use statistical tools (e.g., ANOVA) to compare batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.